1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate 1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
Brand Name: Vulcanchem
CAS No.: 2034464-94-1
VCID: VC5394640
InChI: InChI=1S/C18H24N2O3S/c1-12(21)23-18(2,3)17(22)19-10-15(20(4)5)14-11-24-16-9-7-6-8-13(14)16/h6-9,11,15H,10H2,1-5H3,(H,19,22)
SMILES: CC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)N(C)C
Molecular Formula: C18H24N2O3S
Molecular Weight: 348.46

1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

CAS No.: 2034464-94-1

Cat. No.: VC5394640

Molecular Formula: C18H24N2O3S

Molecular Weight: 348.46

* For research use only. Not for human or veterinary use.

1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate - 2034464-94-1

Specification

CAS No. 2034464-94-1
Molecular Formula C18H24N2O3S
Molecular Weight 348.46
IUPAC Name [1-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Standard InChI InChI=1S/C18H24N2O3S/c1-12(21)23-18(2,3)17(22)19-10-15(20(4)5)14-11-24-16-9-7-6-8-13(14)16/h6-9,11,15H,10H2,1-5H3,(H,19,22)
Standard InChI Key YRBWZGLMLJLJFT-UHFFFAOYSA-N
SMILES CC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)N(C)C

Introduction

Key Findings

1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (CAS: 2034464-94-1) is a structurally complex organic compound with potential applications in medicinal chemistry and material science. Its molecular framework combines a benzo[b]thiophene core, a dimethylaminoethyl side chain, and an acetylated propan-2-yl group, enabling diverse biological interactions. Preliminary research highlights its antimicrobial and anticancer properties, though detailed mechanistic studies remain limited .

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.46 g/mol. Key structural components include:

  • Benzo[b]thiophene: A bicyclic aromatic system contributing to π-π stacking interactions and metabolic stability .

  • Dimethylaminoethyl group: Enhances solubility and enables protonation under physiological conditions .

  • Acetylated propan-2-yl ester: Modulates lipophilicity and bioavailability .

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name[1-[[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
SMILESCC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)N(C)C
InChI KeyYRBWZGLMLJLJFT-UHFFFAOYSA-N
SolubilityNot publicly available
PubChem CID121023277

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Condensation: Reaction of 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamine with methyl 2-methyl-3-oxobutanoate.

  • Acetylation: Introduction of the acetate group using acetic anhydride or acetyl chloride under basic conditions .

  • Purification: Column chromatography or recrystallization to isolate the final product .

Table 2: Key Synthesis Steps

StepReagents/ConditionsIntermediate/Product
1Methyl 2-methyl-3-oxobutanoate, DMSO, NaOH2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamino intermediate
2Acetic anhydride, K₂CO₃, acetoneAcetylated propan-2-yl ester
3Silica gel chromatography (n-Hexane:DCM)Pure product (85% yield)

Spectroscopic Characterization

  • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (ester C=O) .

  • ¹H NMR: Signals at δ 2.73 ppm (SCH₃), δ 3.35–3.50 ppm (N(CH₃)₂), and δ 4.15 ppm (OAc) .

  • Mass Spec: [M+H]⁺ peak at m/z 349.2.

Biological Activities and Mechanisms

Neuropharmacological Applications

Material Science Applications

The dimethylaminoethyl and ester groups enable functionalization in polymer matrices. Applications include:

  • Conductive polymers: Enhanced electron transport in thiophene-based materials.

  • Drug delivery systems: pH-sensitive hydrogels leveraging tertiary amine protonation .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzo[b]thiophene and dimethylamino groups to optimize potency .

  • In vivo Studies: Pharmacokinetic profiling and toxicity assessments in rodent models .

  • Therapeutic Combinations: Co-administration with prostaglandins for ocular hypertension management .

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